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Abstract
Rineterkib (LTT462) is an orally available, potent, and selective small-molecule inhibitor of the

extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Novartis, Rineterkib
targets a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, which

is frequently hyperactivated in a multitude of human cancers. Reactivation of this pathway is a

common mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors,

providing a strong rationale for the development of direct ERK inhibitors.[1] This document

provides a comprehensive overview of the discovery, mechanism of action, preclinical data,

and clinical development of Rineterkib, presenting key data in structured tables and visualizing

essential pathways and processes.

Discovery and Rationale
The development of Rineterkib was initiated to address the significant clinical challenge of

acquired resistance to RAF and MEK inhibitors in cancers with RAS/BRAF mutations.[1]

Resistance mechanisms often reconverge on the MAPK pathway, leading to the reactivation of

ERK1/2 signaling.[1] This positions ERK1/2 as a critical therapeutic target for overcoming

resistance and treating MAPK-driven cancers.[1][2]

The discovery process for Rineterkib began with a docking-model-assisted scaffold

hybridization approach, which identified an aminopyridine core as a promising starting point.
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Through a campaign of medicinal chemistry, further modifications including the addition of

pyrazine, 2-fluorocyclohexanol, and methylamino substitutions were made. These changes

were instrumental in optimizing the compound's solubility, selectivity, potency, and, crucially, its

residence time on the target protein, ERK2. This iterative process of design and synthesis

ultimately led to the identification of LTT462 (Rineterkib).[1]

Mechanism of Action
Rineterkib is an ATP-competitive inhibitor of ERK1 and ERK2.[3] Upon oral administration, it

binds to ERK1/2, preventing their activation and blocking the subsequent phosphorylation of

downstream substrates.[2][4] By inhibiting ERK-mediated signal transduction, Rineterkib
effectively suppresses ERK-dependent tumor cell proliferation and promotes survival.[2][5]

Some evidence also suggests Rineterkib may possess dual inhibitory activity against both

RAF and ERK.[6][7] The primary mechanism, however, is the direct inhibition of the terminal

kinase in the MAPK cascade.

The MAPK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes

like proliferation, differentiation, and survival.[2] Its canonical activation sequence is depicted

below.
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Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by Rineterkib.

Preclinical Data
Rineterkib has demonstrated potent and promising activity in a range of preclinical models.

In Vitro Activity & Physicochemical Properties
The in vitro potency and key physicochemical properties of Rineterkib are summarized below.

[1]
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Parameter Value

Potency

Activated ERK1/2 Kinase IC₅₀ 0.041 nM

A375 pFRA Assay EC₅₀ 38 nM

A375 CTG Assay EC₅₀ 48 nM

Target Residence Time

Activated ERK2 (aERK2) 265 min

Inactive ERK2 (iERK2) 3 min

Physicochemical Properties

LogD 1.8

Aqueous Solubility 980 µM

In Vitro Safety

CYP Inhibition Negligible (> 30 µM)

In Vivo Pharmacokinetics
Pharmacokinetic profiles were established in multiple species, demonstrating good oral

bioavailability in higher species.[1]
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Parameter Mouse Rat Dog

Dose (IV / PO) 2.5 / 10 mg/kg 1.7 / 10 mg/kg 0.1 / 1 mg/kg

Bioavailability 20% 34% 67%

AUCinf,po (µM·h) 4.2 4.0 3.0

Cmax (µM) 0.7 0.6 0.4

Clearance

(mL/min·kg)
16 24 6.4

Vss (L/kg) 2.1 5.6 6.1

Half-life (IV, h) 3.6 4.8 15

Plasma Protein

Binding
96% 96% 88%

In Vivo Efficacy
Rineterkib showed significant anti-tumor activity in xenograft models. In a BRAF(V600E) A375

melanoma mouse xenograft model, a sustained pharmacodynamic effect correlated with

excellent efficacy.[1] Furthermore, in a Calu-6 human non-small-cell lung carcinoma (NSCLC)

subcutaneous xenograft model, oral administration of Rineterkib at 50 and 75 mg/kg resulted

in significant reductions in tumor volume.[7][8]

Clinical Development
Rineterkib advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and

preliminary efficacy in humans.

Phase I Dose-Escalation Study (NCT02711345)
A first-in-human, Phase I, open-label, dose-escalation study was conducted in patients with

advanced solid tumors harboring MAPK pathway alterations.[6][9]
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Caption: Workflow of the Phase I dose-escalation study for Rineterkib (NCT02711345).

Key Clinical Findings:

Patient Population: 65 patients were enrolled with various advanced solid tumors, most

commonly colorectal, ovarian, and pancreatic cancers.[9]

Safety and Tolerability: The drug was generally well-tolerated.[6][9] Treatment-related

adverse events (TRAEs) were reported in 89% of patients, with the most common being

diarrhea (38%) and nausea (34%).[9] Grade 3/4 TRAEs occurred in 29% of patients, with

retinopathy being the most frequent (6%).[6][9]

Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and

150 mg twice daily (BID).[6][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3181976?utm_src=pdf-body-img
https://www.benchchem.com/product/b3181976?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics: Plasma concentration and drug exposure increased with doses from 45 to

450 mg QD. Saturation of absorption was suspected at the 600 mg QD dose.[6][9]

Pharmacodynamics: Rineterkib successfully inhibited ERK1/2 and reduced the expression

of DUSP6 (a downstream target and negative feedback regulator of ERK signaling) relative

to baseline in most evaluated patients, confirming target engagement.[6][9][10]

Efficacy: As a monotherapy, Rineterkib showed limited clinical activity.[6][9] The best overall

response was stable disease (SD) in 8 patients (12%).[6][9] An unconfirmed partial response

(-33.9% change in target lesions) was noted in one patient with BRAF-mutated

cholangiocarcinoma.[6][9]

Due to the limited clinical activity observed, the decision was made not to proceed with the

dose-expansion phase of the study.[10]

Combination Therapy Trials
Given the strong biological rationale for inhibiting the MAPK pathway at multiple nodes,

subsequent clinical development has focused on combination strategies.

NCT02974725 and NCT04417621: Phase Ib/II trials investigating Rineterkib in combination

with the RAF inhibitor LXH254 in non-small-cell lung cancer and melanoma.[6]

NCT04097821: A study evaluating Rineterkib in combination with the JAK inhibitor

ruxolitinib in patients with myelofibrosis.[4][11]

Experimental Protocols
Detailed, proprietary experimental protocols from Novartis are not publicly available. The

following sections describe generalized, standard methodologies for the key experiments cited.

In Vitro Kinase Assay (IC₅₀ Determination)
Objective: To determine the concentration of Rineterkib required to inhibit 50% of ERK1/2

kinase activity.

Methodology: A typical biochemical kinase assay (e.g., LanthaScreen™ or HTRF®) would be

used. Recombinant active ERK1 or ERK2 enzyme is incubated with a specific peptide
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substrate and ATP in a buffered solution. Rineterkib is added at various concentrations. The

reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature. A

detection reagent, often a europium-labeled antibody that recognizes the phosphorylated

substrate, is then added. The signal, which is proportional to kinase activity, is read on a

plate reader. Data are normalized to controls (no inhibitor for 100% activity, no enzyme for

0% activity) and the IC₅₀ value is calculated using a non-linear regression model.

Cell-Based Proliferation Assay (EC₅₀ Determination)
Objective: To determine the effective concentration of Rineterkib required to inhibit 50% of

cancer cell growth.

Methodology: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading

to constitutive MAPK pathway activation, is commonly used.[1]

Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000

cells/well) and allowed to adhere overnight.

Compound Treatment: A serial dilution of Rineterkib is prepared in culture medium and

added to the cells.

Incubation: Cells are incubated for a period of 72 hours to allow for multiple cell divisions.

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®

(CTG), which quantifies ATP levels as an indicator of metabolically active cells.[1]

Luminescence is read on a plate reader.

Data Analysis: The data are normalized to vehicle-treated controls, and the EC₅₀ is

calculated using a four-parameter logistic curve fit.

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Rineterkib in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to

prevent rejection of human tumor cells.
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Tumor Implantation: A suspension of human cancer cells (e.g., A375 or Calu-6) is injected

subcutaneously into the flank of each mouse.[1][7]

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200

mm³).

Randomization and Dosing: Mice are randomized into vehicle control and treatment

groups. Rineterkib is administered orally (p.o.) according to a defined schedule (e.g.,

once daily) and dose.[7]

Monitoring: Tumor volume (calculated using the formula (Length x Width²)/2) and body

weight are measured regularly (e.g., 2-3 times per week).

Endpoint: The study concludes when tumors in the control group reach a predetermined

maximum size or after a defined treatment duration. Efficacy is assessed by comparing

the tumor growth inhibition between the treated and control groups.

Conclusion
Rineterkib (LTT462) is a potent ERK1/2 inhibitor born from a rational drug design campaign to

overcome resistance to upstream MAPK pathway inhibitors. It has demonstrated clear target

engagement and anti-tumor activity in preclinical models. While its efficacy as a monotherapy

in a broad, unselected patient population was limited, its development continues to be

promising in the context of combination therapies. The ongoing clinical trials will be critical in

defining the role of Rineterkib in the therapeutic arsenal for MAPK-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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